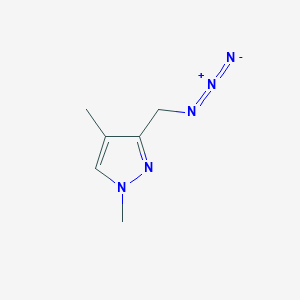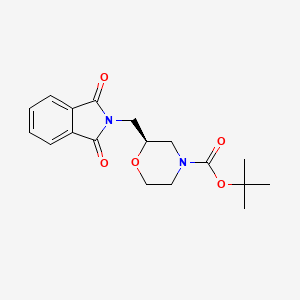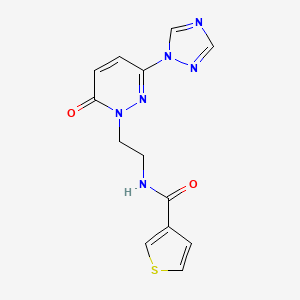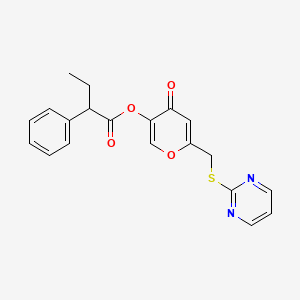
tert-Butyl 1-acetylcyclopropanecarboxylate
説明
“tert-Butyl 1-acetylcyclopropanecarboxylate” is a chemical compound with the CAS Number: 102540-66-9 and a molecular weight of 184.24 . Its IUPAC name is tert-butyl 1-acetylcyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 .科学的研究の応用
Iridium-Catalyzed Alkylation of Acetates
Iridium-catalyzed alkylation of acetates with primary alcohols and diols, utilizing tert-BuOK and IrCl(cod) as a catalyst, presents a novel method for direct synthesis of carboxylates, crucial in organic and industrial chemistry. This process allows for the efficient production of compounds like tert-butyl hexanoate and di-tert-butyl tridecanoate from tert-butyl acetate and respective alcohols, highlighting the versatility of tert-butyl acetates in synthetic applications (Iuchi, Obora, & Ishii, 2010).
Solvent Influence on tert-Butylcarbene Reactivity
The reactivity of tert-butylcarbene is significantly influenced by the solvent, with two different sources producing varied products like 1,1-dimethylcyclopropane and 2-methyl-2-butene. This study emphasizes the critical role of solvents in determining the outcome of reactions involving tert-butylcarbene, demonstrating its potential in organic synthesis (Ruck & Jones, 1998).
Versatility of N-tert-Butanesulfinyl Imines
N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for asymmetric synthesis of amines. This methodology facilitates the production of a wide range of enantioenriched amines, including amino acids and alcohols, showcasing the utility of N-tert-butanesulfinyl imines in the synthesis of chiral compounds (Ellman, Owens, & Tang, 2002).
tert-Butyl Group in Medicinal Chemistry
The tert-butyl group, a common motif in medicinal chemistry, often modifies bioactive compounds' properties, such as lipophilicity and metabolic stability. This study provides insights into alternative substituents, enhancing the understanding of tert-butyl group applications and implications in drug discovery (Westphal et al., 2015).
Blue Emissive Nanofibers with tert-Butyl Carbazo
Benzothizole-modified carbazole derivatives, particularly those with a tert-butyl moiety, demonstrate strong blue light emission and serve as fluorescent sensory materials for detecting volatile acid vapors. This highlights the role of tert-butyl groups in enhancing the properties of organogelation-based chemosensors (Sun et al., 2015).
Cyanobacterial 1-Butanol Production
The transfer of a modified CoA-dependent 1-butanol production pathway into Synechococcus elongatus PCC 7942, using tert-enoyl-CoA reductase from Treponema denticola, represents a novel approach for autotrophic 1-butanol production from CO2. This innovative use of cyanobacteria for chemical synthesis underscores the potential of tert-butyl related compounds in biotechnological applications (Lan & Liao, 2011).
特性
IUPAC Name |
tert-butyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPNOGPKTZGTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)


![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)



![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)

